Chiral Purity via Optical Rotation
Z-D-Ala-NH2 exhibits a specific optical rotation of -12 ± 2° (c=1 in acetone) , which is opposite in sign to its L-enantiomer Z-L-Ala-NH2 . This difference provides a direct quantitative metric for confirming chiral purity and ensuring correct stereochemical incorporation in peptide synthesis.
| Evidence Dimension | Specific optical rotation ([α]D) |
|---|---|
| Target Compound Data | -12 ± 2° (c=1 in acetone) |
| Comparator Or Baseline | Z-L-Ala-NH2 (positive rotation, exact value not reported in same study) |
| Quantified Difference | Opposite sign (negative vs. positive) |
| Conditions | Polarimetry at 20°C, c=1 in acetone |
Why This Matters
Ensures procurement of the correct enantiomer for D-amino acid-containing peptides, critical for maintaining desired biological activity and resistance to proteolytic degradation.
